2-[2-(Difluoromethoxy)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-[2-(Difluoromethoxy)phenyl]ethanal or 2-[2-(Difluoromethoxy)phenyl]ethanoic acid.
Reduction: 2-[2-(Difluoromethoxy)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-[4-(Difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with the difluoromethoxy group at a different position on the phenyl ring.
Uniqueness
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9,12H,5-6H2 |
InChI Key |
GPNUAMVRGBBPII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.